molecular formula C20H26N4O6S B11427540 N-((5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4,5-trimethoxybenzamide

N-((5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4,5-trimethoxybenzamide

Cat. No.: B11427540
M. Wt: 450.5 g/mol
InChI Key: ZFMWMEXLLHUZDY-UHFFFAOYSA-N
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Description

N-[(5-{[(CYCLOPENTYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-{[(CYCLOPENTYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which is achieved by cyclization of the corresponding acyclic semicarbazide or thiosemicarbazide derivatives using reagents such as POCl3, PCl5, or polyphosphoric acid . The cyclopentylcarbamoyl group is then introduced through a nucleophilic substitution reaction, followed by the attachment of the trimethoxybenzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5-{[(CYCLOPENTYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the oxadiazole ring and the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(5-{[(CYCLOPENTYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

N-[(5-{[(CYCLOPENTYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE can be compared with other oxadiazole derivatives, such as:

Properties

Molecular Formula

C20H26N4O6S

Molecular Weight

450.5 g/mol

IUPAC Name

N-[[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C20H26N4O6S/c1-27-14-8-12(9-15(28-2)18(14)29-3)19(26)21-10-17-23-24-20(30-17)31-11-16(25)22-13-6-4-5-7-13/h8-9,13H,4-7,10-11H2,1-3H3,(H,21,26)(H,22,25)

InChI Key

ZFMWMEXLLHUZDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=C(O2)SCC(=O)NC3CCCC3

Origin of Product

United States

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